Acide indole-3-boronique N-(p-toluènesulfonyl)

Vue d'ensemble

Description

N-(p-Toluenesulfonyl)indole-3-boronic acid is a boronic acid derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are prevalent in various natural products and pharmaceuticals. The addition of a boronic acid group to the indole structure enhances its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Applications De Recherche Scientifique

N-(p-Toluenesulfonyl)indole-3-boronic acid has several scientific research applications:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-Toluenesulfonyl)indole-3-boronic acid typically involves the reaction of indole derivatives with boronic acid reagents. One common method includes the use of p-toluenesulfonic acid in toluene, which yields the corresponding indole product . Another approach involves the reaction of indole with HBpin (pinacolborane) in the presence of a base such as triethylamine, which facilitates the formation of the boronic acid derivative .

Industrial Production Methods

Industrial production methods for N-(p-Toluenesulfonyl)indole-3-boronic acid are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

N-(p-Toluenesulfonyl)indole-3-boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions, along with bases like potassium carbonate and solvents such as ethanol or toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

Mécanisme D'action

The mechanism of action of N-(p-Toluenesulfonyl)indole-3-boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The indole moiety contributes to the compound’s biological activity by interacting with various molecular targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-3-boronic acid: Lacks the p-toluenesulfonyl group, making it less versatile in certain synthetic applications.

N-(p-Toluenesulfonyl)indole: Lacks the boronic acid group, limiting its use in cross-coupling reactions.

Indole-3-acetic acid: A plant hormone with different biological activities and applications compared to N-(p-Toluenesulfonyl)indole-3-boronic acid.

Uniqueness

N-(p-Toluenesulfonyl)indole-3-boronic acid is unique due to the presence of both the boronic acid and p-toluenesulfonyl groups. This combination enhances its reactivity and versatility in organic synthesis, making it a valuable compound for various scientific and industrial applications.

Activité Biologique

N-(p-Toluenesulfonyl)indole-3-boronic acid is a compound that integrates a boronic acid functionality with an indole structure, which is significant in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

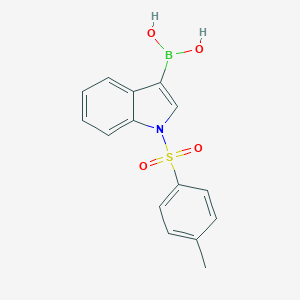

Chemical Structure and Properties

N-(p-Toluenesulfonyl)indole-3-boronic acid features a boronic acid group attached to an indole moiety, which is known for its role in various biological processes. The presence of the p-toluenesulfonyl group enhances the compound's reactivity and solubility, making it a versatile candidate for biological applications.

The biological activity of N-(p-Toluenesulfonyl)indole-3-boronic acid is attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids can form reversible covalent bonds with serine and cysteine residues in enzymes, affecting their activity. This property is particularly relevant for protease inhibitors.

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, contributing to its protective effects against oxidative stress.

- Anticancer Activity : Research indicates that indole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of cell cycle progression and modulation of signaling pathways.

Anticancer Properties

N-(p-Toluenesulfonyl)indole-3-boronic acid has demonstrated significant anticancer activity in vitro. For instance, studies have shown that it exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) cells. The compound's IC50 values suggest potent activity against these cells while maintaining low toxicity towards healthy cells .

Antimicrobial Activity

Research indicates that boronic acids possess antimicrobial properties. N-(p-Toluenesulfonyl)indole-3-boronic acid has been evaluated for its effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

Table 1: Summary of Biological Activities

Case Study: Anticancer Evaluation

In a recent study, N-(p-Toluenesulfonyl)indole-3-boronic acid was tested against the MCF-7 breast cancer cell line. The results indicated a significant reduction in cell viability at concentrations as low as 18.76 µg/mL. Further mechanistic studies revealed that the compound induces apoptosis via the activation of caspases and the disruption of mitochondrial membrane potential .

Applications in Medicinal Chemistry

N-(p-Toluenesulfonyl)indole-3-boronic acid serves as a crucial building block in organic synthesis, particularly for developing new therapeutic agents. Its ability to participate in Suzuki-Miyaura coupling reactions allows for the construction of complex molecular architectures that are essential in drug discovery .

Additionally, its unique properties make it suitable for further modifications aimed at enhancing selectivity and potency against specific biological targets.

Propriétés

IUPAC Name |

[1-(4-methylphenyl)sulfonylindol-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BNO4S/c1-11-6-8-12(9-7-11)22(20,21)17-10-14(16(18)19)13-4-2-3-5-15(13)17/h2-10,18-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADMCCFJOAXDPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(C2=CC=CC=C12)S(=O)(=O)C3=CC=C(C=C3)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397427 | |

| Record name | N-(p-Toluenesulfonyl)indole-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149108-61-2 | |

| Record name | N-(p-Toluenesulfonyl)indole-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.